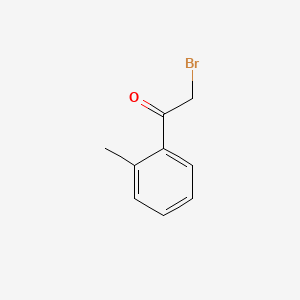
2-(2-Bromoethyl)oxane
Overview
Description
2-(2-Bromoethyl)tetrahydro-2H-Pyran is an organic compound with the molecular formula C7H13BrO2. It is a colorless to pale yellow liquid that is soluble in most organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . This compound is used as an organic building block in various chemical syntheses .
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic building block in chemical synthesis .
Mode of Action
The mode of action of 2-(2-bromoethyl)tetrahydro-2H-Pyran is primarily through its reactivity as a brominated compound. The bromine atom in the molecule can be displaced by nucleophilic attack, making it a useful intermediate in organic synthesis .
Biochemical Pathways
It has been used in the preparation of tellurated heterocycles .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 153°c and a density of 1397 g/mL at 25°C .
Result of Action
Its reactivity as a brominated compound allows it to participate in various chemical reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 2-(2-bromoethyl)tetrahydro-2H-Pyran. For instance, its boiling point indicates that it can be volatilized at high temperatures .
Preparation Methods
2-(2-Bromoethyl)tetrahydro-2H-Pyran can be synthesized by employing 2-bromoethanol as a starting reagent . The synthetic route involves the reaction of tetrahydropyran with bromoethanol under suitable reaction conditions . The reaction is typically carried out under an inert atmosphere at a suitable temperature and reaction time to produce the desired compound .
Chemical Reactions Analysis
2-(2-Bromoethyl)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including substitution reactions. It can be used in the synthesis of 4-(2-chloroethoxy)benzenesulfonyl chloride, estrogen ligands bearing carborane, and other complex organic molecules . Common reagents used in these reactions include potassium heteroaryltrifluoroborates and other organometallic reagents . The major products formed from these reactions are often intermediates for further chemical transformations .
Scientific Research Applications
2-(2-Bromoethyl)tetrahydro-2H-Pyran has several scientific research applications. It is used in the synthesis of various organic compounds, including 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles . In the field of biology and medicine, it is used to prepare compounds that can act as ligands for estrogen receptors . Additionally, it is used in the preparation of complex organic molecules for industrial applications .
Comparison with Similar Compounds
2-(2-Bromoethyl)tetrahydro-2H-Pyran can be compared with other similar compounds such as 2-(3-bromopropoxy)tetrahydro-2H-pyran and 2-(bromomethyl)tetrahydro-2H-pyran . These compounds share similar structural features but differ in the length and position of the bromoalkyl chain. The unique reactivity of 2-(2-Bromoethyl)tetrahydro-2H-Pyran makes it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
2-(2-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXOVDMMOFKADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509976 | |
| Record name | 2-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77564-82-0 | |
| Record name | 2-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



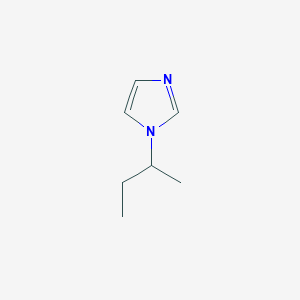
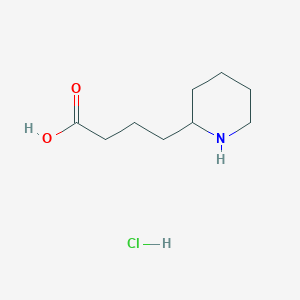
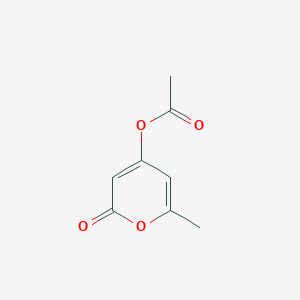
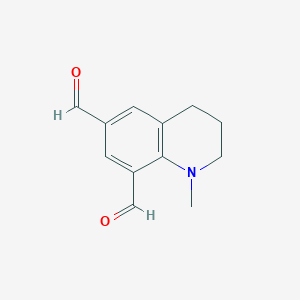
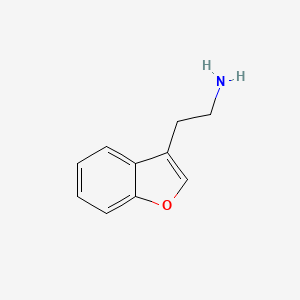
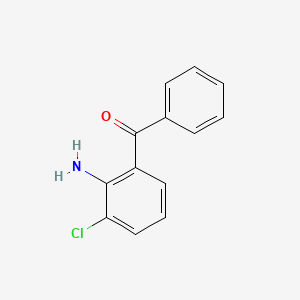
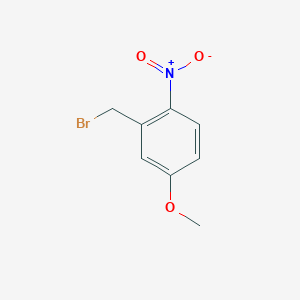
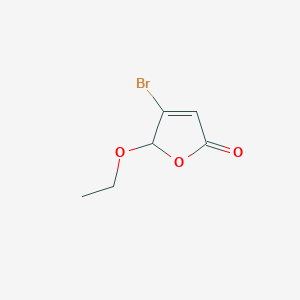
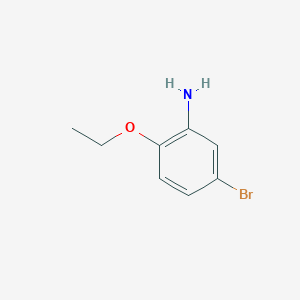
![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

